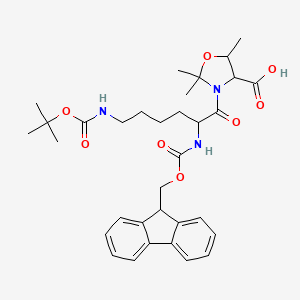![molecular formula C20H24N4 B12051450 1-(Pentylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12051450.png)
1-(Pentylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pentylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a heterocyclic compound that belongs to the class of pyrido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[1,2-a]benzimidazole core, which is fused with a pentylamino and a propyl group, along with a carbonitrile functional group.
Preparation Methods
The synthesis of 1-(Pentylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the following steps:
Cyclization of 2-aminopyridines: This step involves the reaction of 2-aminopyridines with cyclohexanones in the presence of iodine as a mediator and air oxygen as an oxidant.
Intramolecular Cascade Reaction: Another method involves the use of 2-aminopyridines and 2-iodophenylboronic acids under ligand-free Cu(OAc)2-catalyzed Ullmann-type one-pot intramolecular cascade reaction.
Condensation Reactions: The condensation of o-phenylenediamines with carboxylic acid derivatives or aldehydes can also be used to synthesize benzimidazole derivatives.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-(Pentylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where halogen atoms can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Pentylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Pentylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(Pentylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile can be compared with other similar compounds, such as:
Benzimidazole Derivatives: These compounds share a similar core structure and exhibit a wide range of biological activities.
Pyrido[1,2-a]benzimidazoles: These compounds have similar synthetic routes and applications but may differ in their specific functional groups and properties.
The uniqueness of this compound lies in its specific functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C20H24N4 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
1-(pentylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C20H24N4/c1-3-5-8-12-22-19-13-15(9-4-2)16(14-21)20-23-17-10-6-7-11-18(17)24(19)20/h6-7,10-11,13,22H,3-5,8-9,12H2,1-2H3 |
InChI Key |
PQXOAULBSZXYRT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=CC(=C(C2=NC3=CC=CC=C3N12)C#N)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[(4-Aminophenyl)amino]propanamide](/img/structure/B12051394.png)

![3-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12051414.png)
![(5Z)-3-heptyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12051432.png)






